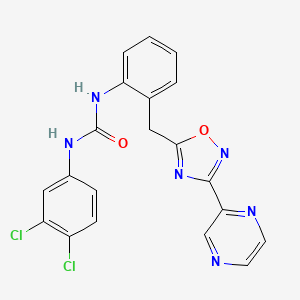

Tert-butyl 4-benzamidopiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-benzamidopiperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is particularly relevant in the field of synthetic organic chemistry and medicinal chemistry due to its utility in constructing complex molecules with potential biological activity.

Synthesis Analysis

The synthesis of tert-butyl 4-benzamidopiperidine-1-carboxylate and related compounds involves multiple steps, including nucleophilic substitutions, radical reactions, and the use of chiral auxiliaries for enantioselective synthesis. For instance, tert-butyl phenylazocarboxylates, which are structurally related to tert-butyl 4-benzamidopiperidine-1-carboxylate, can undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions . Chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, have been used to prepare enantiomerically pure compounds, demonstrating the importance of stereochemistry in the synthesis of complex organic molecules .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-benzamidopiperidine-1-carboxylate and its derivatives can be characterized using various spectroscopic methods, including FTIR, 1H and 13C NMR. X-ray crystallographic analysis has been employed to determine the crystal and molecular structure of related compounds, revealing the presence of intramolecular hydrogen bonding that stabilizes the molecular conformation .

Chemical Reactions Analysis

Tert-butyl 4-benzamidopiperidine-1-carboxylate can participate in a variety of chemical reactions. For example, the compound can be used as an intermediate in the synthesis of benzimidazole compounds through amination reactions . Additionally, it can be transformed into Schiff base compounds when coupled with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-benzamidopiperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of tert-butyl and benzamido groups can affect the compound's solubility, boiling point, and stability. The intramolecular hydrogen bonds observed in some derivatives can also impact the melting point and crystal packing .

Aplicaciones Científicas De Investigación

Synthesis and Properties of Polyamides

- Research by Hsiao, Yang, and Chen (2000) focuses on synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides show high thermal stability, solubility in polar solvents, and are useful for making transparent, flexible films (Hsiao, Yang, & Chen, 2000).

Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitor

- Chen Xin-zhi (2011) describes the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating a novel protein tyrosine kinase Jak3 inhibitor. This work outlines an efficient synthesis approach suitable for industrial scale-up (Chen Xin-zhi, 2011).

Stereoselective Syntheses of Substituted tert-Butyl Piperidine Carboxylates

- Boev et al. (2015) achieved stereoselective synthesis of tert-butyl piperidine carboxylates, essential for producing certain cis and trans isomers. This research contributes to the field of stereochemistry in organic synthesis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Synthesis of tert-Butyl Piperidine Carboxylate as Anticancer Drug Intermediate

- Zhang et al. (2018) report on the synthesis of tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This research includes optimizing the synthetic method for higher yield (Zhang, Ye, Xu, & Xu, 2018).

Versatility in Synthetic Organic Chemistry

- Jasch, Höfling, and Heinrich (2012) explored the use of tert-Butyl phenylazocarboxylates in synthetic organic chemistry, highlighting its versatility for nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).

Role in Quinazoline Antifolate Synthesis

- Pawełczak et al. (1989) described the synthesis of quinazoline antifolates, crucial for inhibiting thymidylate synthase, using tert-butyl groups for carboxyl protection. This synthesis is significant for developing anticancer therapies (Pawełczak, Jones, Kempny, Jackman, Newell, Krzyżanowski, & Rzeszotarska, 1989).

Synthesis of tert-Butyl Piperazine Carboxylate

- Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Propiedades

IUPAC Name |

tert-butyl 4-benzamidopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-9-14(10-12-19)18-15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUKEOSCMFYAEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

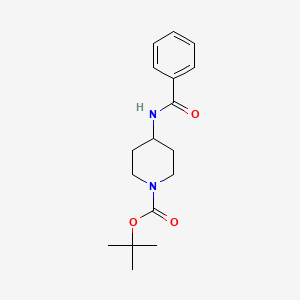

Tert-butyl 4-benzamidopiperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

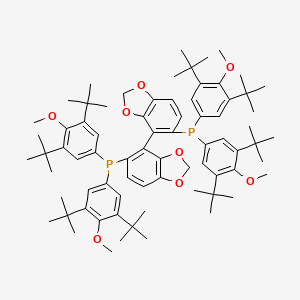

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)

![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)

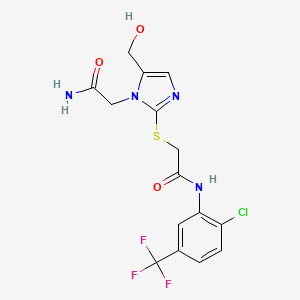

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B3004182.png)

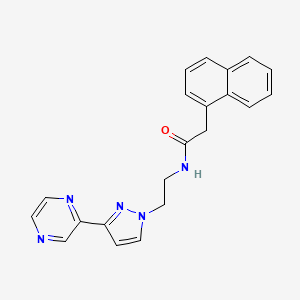

![N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3004187.png)

![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)

![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)